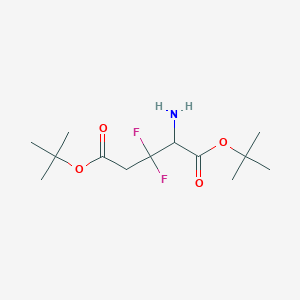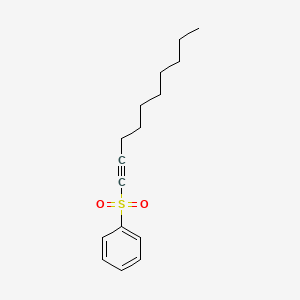
(Dec-1-yne-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dec-1-yne-1-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dec-1-yne group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where benzene undergoes sulfonation followed by the addition of the dec-1-yne group .
Industrial Production Methods: Industrial production of (Dec-1-yne-1-sulfonyl)benzene may involve the use of phosphorus pentachloride or phosphorus oxychloride to introduce the sulfonyl group, followed by the addition of the dec-1-yne group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: (Dec-1-yne-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(Dec-1-yne-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Dec-1-yne-1-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The dec-1-yne group can participate in addition reactions, forming new carbon-carbon bonds. These interactions can affect molecular pathways, leading to changes in chemical and biological systems .
Comparison with Similar Compounds
Benzene sulfonate: Similar in having a sulfonyl group but lacks the alkyne functionality.
Phenylacetylene: Contains an alkyne group but lacks the sulfonyl group.
Toluene sulfonate: Similar in having a sulfonyl group but with a methyl group instead of the dec-1-yne group.
Uniqueness: (Dec-1-yne-1-sulfonyl)benzene is unique due to the combination of the dec-1-yne and sulfonyl groups on the benzene ring.
Properties
CAS No. |
133128-15-1 |
|---|---|
Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
dec-1-ynylsulfonylbenzene |
InChI |
InChI=1S/C16H22O2S/c1-2-3-4-5-6-7-8-12-15-19(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8H2,1H3 |
InChI Key |
UVCJYPGXZAOBGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


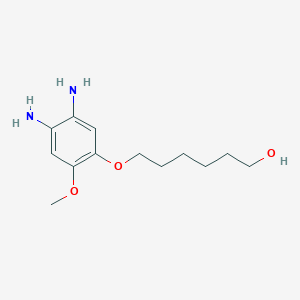
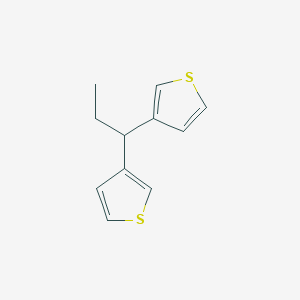
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
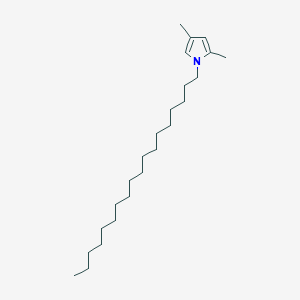
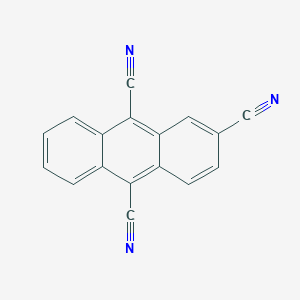
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)

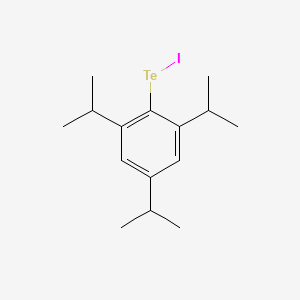
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
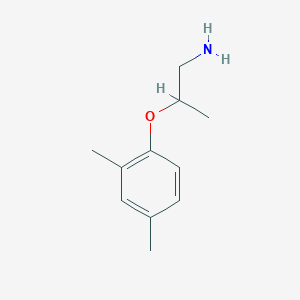
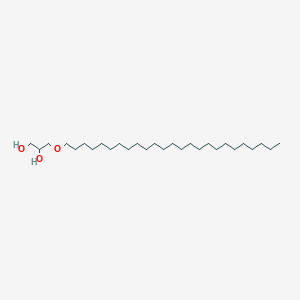
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
